molecular formula C25H24N4O5 B105213 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid CAS No. 503614-92-4

1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

Cat. No. B105213
M. Wt: 460.5 g/mol
InChI Key: PPUHOTDYJQGTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is a significant intermediate in the synthesis of apixaban, an anticoagulant medication. The structure of this compound has been characterized using X-ray powder diffraction, which provided detailed information about its crystallographic parameters, such as unit-cell dimensions and space group .

Synthesis Analysis

Although the synthesis process for the specific compound is not detailed in the provided papers, it is related to the family of pyrazolo[4,3-b]pyridine derivatives. These derivatives, including compounds L1 and L2 mentioned in the second paper, are synthesized and have been characterized for their stability and polycrystalline structure. The thermal stability of these compounds varies, with L1 being stable up to 266°C and L2 up to 376°C, indicating that the presence of different substituents on the phenyl group can significantly affect the thermal properties of these compounds .

Molecular Structure Analysis

The molecular structure of the compound has been elucidated using X-ray powder diffraction, which provided accurate measurements of the unit-cell dimensions and angles, as well as the space group P-1. This information is crucial for understanding the three-dimensional arrangement of the atoms within the crystal lattice and for predicting the compound's interaction with other molecules .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions involving the compound. However, given its role as an intermediate in the synthesis of apixaban, it can be inferred that the compound participates in further chemical transformations to produce the final anticoagulant drug. The pyrazolo[4,3-b]pyridine derivatives, similar in structure to the compound , have been used to fabricate devices, indicating that these compounds can undergo chemical reactions to form thin films suitable for electronic applications .

Physical and Chemical Properties Analysis

The physical properties of the compound include its crystallographic parameters, which have been determined to be a = 14.101(4) Å, b = 10.105(6) Å, c = 9.532(7) Å, with angles α = 72.774(1)°, β = 97.356(3)°, γ = 108.237(3)°, and a unit-cell volume V = 1231.45 ±3. The compound crystallizes in the space group P-1 with no detectable impurities observed . The chemical properties, such as reactivity or interaction with other substances, are not directly discussed, but the related compounds L1 and L2 have been used to create devices with photovoltaic properties, suggesting that the compound may also possess interesting electronic properties .

Scientific Research Applications

X-Ray Powder Diffraction Data Analysis

1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester is significant in the synthesis of anticoagulant, apixaban. X-ray powder diffraction data of this compound shows no detectable impurities, indicating its purity and significance in drug synthesis (Wang, Suo, Zhang, Hou, & Li, 2017).

Treatment and Nursing Applications

A study focused on this compound's application in treating children's bronchial pneumonia. Its effectiveness was analyzed through various biological assays, including enzyme-linked immunosorbent assay and real-time polymerase chain reaction, indicating its biological activity and potential therapeutic use (Ding & Zhong, 2022).

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in synthesizing various biologically active compounds. It plays a crucial role in developing small molecule inhibitors, especially in cancer research, highlighting its significance in medicinal chemistry (Wang, Wang, Xu, Wu, Tang, Zheng, 2016).

Discovery as a Factor Xa Inhibitor

The compound was identified as a potent and selective inhibitor of blood coagulation factor Xa. It demonstrates significant potency, selectivity, and efficacy, making it a valuable discovery in the field of anticoagulant drugs (Pinto et al., 2007).

Corrosion Inhibition in Industrial Applications

In industrial applications, derivatives of pyrazolopyridine, which include this compound, have been investigated for their corrosion inhibition properties on metals in acidic environments. This suggests its potential application in materials science and engineering (Dandia, Gupta, Singh, & Quraishi, 2013).

Future Directions

Apixaban is currently in development for the prevention and treatment of various thromboembolic diseases . Its favorable pharmacological profile, including good bioavailability, low clearance, and a small volume of distribution in animals and humans, supports its potential use in the clinic .

properties

IUPAC Name

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c1-34-19-11-9-18(10-12-19)29-23-20(22(26-29)25(32)33)13-15-28(24(23)31)17-7-5-16(6-8-17)27-14-3-2-4-21(27)30/h5-12H,2-4,13-15H2,1H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUHOTDYJQGTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623725
Record name 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

CAS RN

503614-92-4
Record name 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503614-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Apixaban acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKR3573LDM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 1-(4-methoxy-phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester (50, 2.0 g, 6.4 mmol), 1-(4-iodo-phenyl)-piperidin-2-one (60, 2.5 g, 8.3 mmol, 1.3 equiv), and K2CO3 (325 mesh powder, 1.8 g, 12.8 mmol, 2.0 equiv) in DMSO (35 mL) was degassed three times under a steady nitrogen stream before being treated with CuI (244 mg, 1.3 mmol, 20% equiv) and 8-hydroxyquinoline (189 mg, 1.3 mmol, 20% equiv) under N2. The resulting reaction mixture was subsequently degassed three times again before being warmed up to 125° C. for 10 h. When HPLC showed the coupling reaction was complete, the reaction mixture was cooled down to 5–10° C. before being treated with 14% NH4OH aqueous solution (30 mL) and ethyl acetate (30 mL) at 5–10° C. with good stirring. The mixture was stirred for an additional 1 h at 5–10° C. The mixture was filtered through a Celite® bed and the Celite® bed was washed with water (2×10 mL). The two layers of the filtrates were separated, and the aqueous layer was acidified by 1 N aqueous HCl solution to pH=4. The mixture was subsequently stirred at 5–10° C. for an additional 1 h. The solids were collected by filtration, washed with water (2×5 mL), and dried in vacuo at 40–45° C. for 12 h to afford the crude desired 1-(4-methoxy-phenyl)-7-oxo-6-[4-(2-oxo-piperidin-1-yl)-phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid (61, 2.0 g, 2.95 g theoretical, 68%), which was found to be pure enough to do the following reaction without further purification. For 61, CIMS m/z 461 (M++H, C25H24N4O5).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
189 mg
Type
reactant
Reaction Step Three
Name
Quantity
244 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Reactant of Route 4
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

Citations

For This Compound
9
Citations
Q Wang, ZL Suo, YK Zhang, Q Hou, H Li - Powder Diffraction, 2017 - cambridge.org
DATA REPORT X-ray powder diffraction data for 1-(4-methoxyphenyl)-7-oxo-6-[4-(2- oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H Page 1 DATA REPORT X-ray powder diffraction …
Number of citations: 3 www.cambridge.org
XF Ding, X Zhong - Science of Advanced Materials, 2022 - ingentaconnect.com
A fresh heterocycle compound, namely, 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4, 5, 6, 7-tetrahydro-1H-pyrazolo[3, 4-c]pyridine-3-carboxylic acid (1), was …
Number of citations: 0 www.ingentaconnect.com
X Sun, Z Hong, M Liu, S Guo, D Yang, Y Wang… - Bioorganic & Medicinal …, 2017 - Elsevier
A series of novel tetrahydropyrazolopyridone derivatives containing 1,3,4-triazole, triazolylmethyl, and partially saturated heterocyclic moieties as P2 binding element was designed, …
Number of citations: 16 www.sciencedirect.com
LDF Nielsen, M Hansen-Bruhn, MAD Nijenhuis… - ACS …, 2022 - ACS Publications
Homogeneous assays for determining the concentration of small molecules in biological fluids are of importance for monitoring blood levels of critical drugs in patients. We have …
Number of citations: 7 pubs.acs.org
Q Wang, YP Li, SS Li, B Tang, H Li - Powder Diffraction, 2015 - cambridge.org
X-ray powder diffraction data for 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone, C15H19N3O2, are reported [a = 14.877(4) Å, b = 5.893(6) Å, c = 18.984(3) Å, α = 90…
Number of citations: 2 www.cambridge.org
Q Wang, B Tang, PX Tang, JW He, H Li - Powder Diffraction, 2015 - cambridge.org
X-ray powder diffraction data for 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone, C15H17N3O4, are reported [a = 7.112(1) Å, b = 33.360(2) Å, c = 6.265(1) Å, α = 90, β …
Number of citations: 1 www.cambridge.org
Q Wang, Y Xiao, JW He, H Li - Powder Diffraction, 2015 - cambridge.org
X-ray powder diffraction data for 3,3-dichloro-1-(4-nitrophenyl)-2-piperidinone, C11H10Cl2N2O3, are reported [a = 11.088(4) Å, b = 11.594(5) Å, c = 12.689(3) Å, α = 118.456(1), β = …
Number of citations: 1 www.cambridge.org
Q Wang, XN Xiong, JW He, PX Tang, H Li - Powder Diffraction, 2015 - cambridge.org
X-ray powder diffraction data for 1-(4-Nitrophenyl)-2-piperidinone, C11H12N2O3, are reported [a = 9.514(3) Å, b = 12.308(6) Å, c = 9.175(1) Å, α = 90, β = 91.811(2), γ = 90, V = 1073.94 …
Number of citations: 1 www.cambridge.org
Q Wang, YM Huang, QM Sun, XL Ma, H Li - Powder Diffraction, 2015 - cambridge.org
X-ray powder diffraction data for 5-Chloro-N-(4-nitrophenyl)pentanamide, C11H13ClN2O3, are reported [a = 8.036(4) Å, b = 15.972(5) Å, c = 9.829(5) Å, α = 90, β = 104.227(2), γ = 90, V …
Number of citations: 1 www.cambridge.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.